![molecular formula C22H14ClN7O2 B2459711 N-(3-cianofenil)-2-(9-(4-clorofenil)-3-oxopirazolo[1,5-a][1,2,4]triazolo[3,4-c]pirazin-2(3H)-il)acetamida CAS No. 1207013-33-9](/img/new.no-structure.jpg)

N-(3-cianofenil)-2-(9-(4-clorofenil)-3-oxopirazolo[1,5-a][1,2,4]triazolo[3,4-c]pirazin-2(3H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

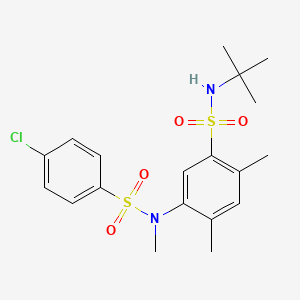

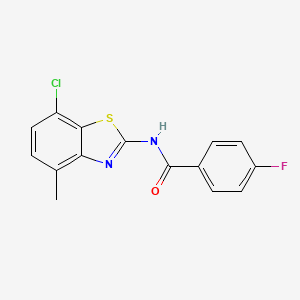

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClN7O2 and its molecular weight is 443.85. The purity is usually 95%.

BenchChem offers high-quality 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Diseño y Síntesis: Los investigadores han diseñado y sintetizado nuevos derivados de [1,2,4]triazolo[4,3-a]quinoxalina, incluido este compuesto. Estos derivados fueron evaluados por sus actividades de intercalación de ADN como posibles agentes anticancerígenos .

- Pruebas Biológicas: El compuesto se probó contra líneas celulares cancerosas (HepG2, HCT-116 y MCF-7). Notablemente, mostró una actividad prometedora contra las células MCF-7, con un valor de IC50 de 17,12 μM. El compuesto 12d surgió como el derivado más potente .

- Afinidad de Unión al ADN: El compuesto 12d demostró una alta afinidad de unión al ADN, casi comparable a la doxorrubicina. Otros derivados (10c, 10d, 12a) también exhibieron buenas afinidades de unión al ADN .

- Funcionalización: El enlace reactivo del compuesto lo hace adecuado para la funcionalización. Los investigadores han explorado su potencial como antagonista del receptor de adenosina, lo que podría conducir a ligandos multidiana, sistemas de administración de fármacos y aplicaciones de diagnóstico .

- Síntesis en una Sola Etapa: Un método práctico en una sola etapa permite un acceso fácil a los derivados de triazolopiridina, incluido este compuesto. Estos derivados tienen importancia sintética y biológica .

- Perfil de Seguridad: Ciertos derivados (2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, 9d) exhibieron una alta selectividad contra la actividad antimicrobiana (por ejemplo, K. pneumoniae y MRSA1) en comparación con las células de mamíferos, lo que sugiere un perfil de seguridad favorable .

- Derivados de [1,2,4]Triazolo[4,3-a]pirazina: Este compuesto pertenece a una serie de derivados de [1,2,4]triazolo[4,3-a]pirazina. Los investigadores evaluaron sus valores de IC50 contra líneas celulares cancerosas (A549, MCF-7 y HeLa) y la quinasa c-Met .

Actividad Anticancerígena

Antagonistas del Receptor de Adenosina

Derivados de Triazolopiridina

Actividad Antimicrobiana

Evaluación de Línea Celular Cancerosa

En resumen, las diversas aplicaciones de este compuesto abarcan la investigación anticancerígena, la modulación del receptor de adenosina y los estudios antimicrobianos. Su estructura y propiedades únicas lo convierten en una plantilla valiosa para futuras investigaciones y optimización en el descubrimiento de fármacos y el desarrollo terapéutico. 🌟

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate DNA . This suggests that the primary target of “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” might be DNA.

Mode of Action

DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix . This can disrupt the normal functioning of the DNA and inhibit processes like replication and transcription.

Biochemical Pathways

The disruption of DNA functioning can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and nucleic acids, leading to cell death .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

The result of the compound’s action would likely depend on its specific targets and mode of action. For DNA intercalators, the result is often cell death, making these compounds potential anticancer agents .

Propiedades

Número CAS |

1207013-33-9 |

|---|---|

Fórmula molecular |

C22H14ClN7O2 |

Peso molecular |

443.85 |

Nombre IUPAC |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide |

InChI |

InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |

Clave InChI |

REEIJJVDHSMVNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2459628.png)

![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2459643.png)

![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)